![molecular formula C21H28N2O B5870407 N'-hydroxy-4'-octyl-4-biphenylcarboximidamide](/img/structure/B5870407.png)
N'-hydroxy-4'-octyl-4-biphenylcarboximidamide
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Overview
Description
N-hydroxy-4'-octyl-4-biphenylcarboximidamide, commonly known as NOBC or NOBCIM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NOBCIM belongs to the class of hydroxamic acid derivatives and is a potent inhibitor of histone deacetylase (HDAC) enzymes.
Mechanism of Action
NOBCIM inhibits N'-hydroxy-4'-octyl-4-biphenylcarboximidamide enzymes, which are involved in the regulation of gene expression. N'-hydroxy-4'-octyl-4-biphenylcarboximidamide enzymes remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting N'-hydroxy-4'-octyl-4-biphenylcarboximidamide enzymes, NOBCIM increases histone acetylation, leading to chromatin relaxation and transcriptional activation. This results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
NOBCIM has been shown to have several biochemical and physiological effects. It induces cell cycle arrest, apoptosis, and differentiation in cancer cells by upregulating tumor suppressor genes and downregulating oncogenes. NOBCIM also exhibits neuroprotective effects by enhancing neuronal survival and reducing neuroinflammation. Additionally, NOBCIM has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using NOBCIM in lab experiments is its potency as an N'-hydroxy-4'-octyl-4-biphenylcarboximidamide inhibitor. It has been shown to be more potent than other hydroxamic acid derivatives such as suberoylanilide hydroxamic acid (SAHA). Additionally, NOBCIM has low toxicity and is well-tolerated in animal models. However, one of the limitations of using NOBCIM in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of NOBCIM. One area of research is the development of NOBCIM analogs with improved pharmacokinetic properties. Another area of research is the investigation of the synergistic effects of NOBCIM with other anti-cancer agents. Additionally, the potential use of NOBCIM in combination with immunotherapy for cancer treatment is an area of interest. Finally, the study of NOBCIM in other diseases such as autoimmune disorders and cardiovascular diseases is an area for future research.
Conclusion:
In conclusion, NOBCIM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent N'-hydroxy-4'-octyl-4-biphenylcarboximidamide inhibitor that induces cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it exhibits neuroprotective and anti-inflammatory effects. While there are some limitations to using NOBCIM in lab experiments, its potency and low toxicity make it a promising candidate for further research.
Synthesis Methods
NOBCIM can be synthesized by the reaction of 4'-octylbiphenyl-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields NOBCIM as a white crystalline solid with a melting point of 212-214°C.
Scientific Research Applications
NOBCIM has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. NOBCIM also exhibits neuroprotective effects by enhancing neuronal survival and reducing neuroinflammation. Additionally, NOBCIM has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N'-hydroxy-4-(4-octylphenyl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23-24/h9-16,24H,2-8H2,1H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVROJRYBOURQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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